Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 1105189-90-9
Cat. No.: VC4626250
Molecular Formula: C15H12FN3O3S
Molecular Weight: 333.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105189-90-9 |
|---|---|
| Molecular Formula | C15H12FN3O3S |
| Molecular Weight | 333.34 |
| IUPAC Name | ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 |
| Standard InChI Key | GBPLBBYGYJYUQA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F |
Introduction
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the class of thieno[3,4-d]pyridazines. This compound features a unique molecular structure that incorporates both amino and carboxylate functional groups, contributing to its potential applications in medicinal chemistry .
Synthesis Methods
The synthesis of Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. These methods often require specific conditions such as temperature control and solvent selection to optimize yield and purity. The use of protecting groups may also be necessary during certain steps to prevent unwanted side reactions.
Biological Activity and Applications
Compounds containing thieno[3,4-d]pyridazine structures have been reported to display various pharmacological effects, including anti-inflammatory and anticancer properties. Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate may serve as a lead compound for further modifications aimed at enhancing biological activity.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | Different fluorophenyl substituent | May exhibit distinct biological activities due to structural variations |
| Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | Contains a 3-fluorophenyl group | Potential applications in medicinal chemistry due to its unique structure |
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Methoxy substitution instead of fluorine | Potentially different pharmacological profiles due to methoxy influence |
Research Findings and Future Directions
Preliminary studies suggest that compounds with similar structures exhibit varied interactions based on their substituents and stereochemistry. Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. Interaction studies involving this compound are essential to understand its pharmacodynamics and pharmacokinetics.
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